Trt-Dap(Fmoc)-OH
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Overview
Description
Trt-Dap(Fmoc)-OH is a chemical compound used in scientific research for the synthesis of peptides and proteins. It is a derivative of the amino acid lysine and is commonly used in the solid-phase synthesis of peptides. In
Detailed Synthesis Method
Starting Materials
Trityl chloride resin, Fmoc-Dap-OH, HBTU, DIPEA, DMF, TFA, EDT, DCM, Acetic anhydride, Methanol, Dichloromethane, Triethylamine, Pyridine, Dimethylformamide, Diisopropylethylamine
Reaction
1. Loading of trityl chloride resin onto a solid support., 2. Fmoc deprotection using 20% piperidine in DMF., 3. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 4. Fmoc deprotection using 20% piperidine in DMF., 5. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 6. Fmoc deprotection using 20% piperidine in DMF., 7. Coupling of Fmoc-Dap-OH with HBTU and DIPEA in DMF., 8. Cleavage of the peptide from the resin using TFA, EDT, and water., 9. Precipitation of the crude peptide using cold methanol., 10. Purification of the peptide using preparative HPLC., 11. Trityl deprotection using TFA in DCM., 12. Acetylation of the N-terminus using acetic anhydride and pyridine in DCM., 13. Purification of the peptide using preparative HPLC.
Mechanism Of Action
The mechanism of action of Trt-Dap(Fmoc)-OH is related to its role in peptide synthesis. It is incorporated into the peptide chain as a lysine residue, which can participate in various interactions with other molecules. The presence of the Trt protecting group helps to protect the side chain of the lysine residue during the synthesis process.
Biochemical And Physiological Effects
Trt-Dap(Fmoc)-OH does not have any direct biochemical or physiological effects as it is not used as a drug. However, it is an important tool in scientific research for the synthesis of peptides and proteins, which can have various biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Trt-Dap(Fmoc)-OH in lab experiments is its compatibility with solid-phase peptide synthesis. It is also a relatively stable compound, which makes it easier to handle and store. However, one of the limitations of using Trt-Dap(Fmoc)-OH is its cost, which can be higher than other amino acids used in peptide synthesis.
Future Directions
There are several future directions for the use of Trt-Dap(Fmoc)-OH in scientific research. One area of interest is the development of peptide-based drugs, which have potential applications in the treatment of various diseases. Another area of interest is the study of protein-protein interactions, which can provide insights into various cellular processes. Additionally, the use of Trt-Dap(Fmoc)-OH in the synthesis of antimicrobial peptides could lead to the development of new treatments for infectious diseases.
Scientific Research Applications
Trt-Dap(Fmoc)-OH is widely used in scientific research for the synthesis of peptides and proteins. It is commonly used in the development of peptide-based drugs, as well as in the study of protein-protein interactions. It has also been used in the synthesis of antimicrobial peptides, which have potential applications in the treatment of infectious diseases.
properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDPKNWTNWZJPY-UMSFTDKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trt-Dap(Fmoc)-OH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.